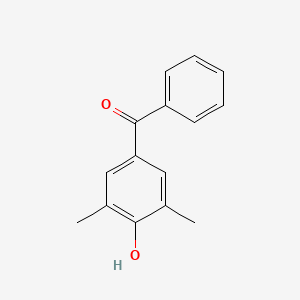
1-Bromo-2-(octyloxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(octyloxy)cyclohexane is an organic compound with the molecular formula C14H27BrO. It is a brominated cyclohexane derivative where a bromine atom is attached to the first carbon of the cyclohexane ring, and an octyloxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(octyloxy)cyclohexane can be synthesized through a multi-step process. One common method involves the bromination of 2-(octyloxy)cyclohexanol. The reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(octyloxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions (E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The octyloxy group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(octyloxy)cyclohexanol or 2-(octyloxy)cyclohexylamine.
Elimination Reactions: Major products are cyclohexenes with varying degrees of substitution.
Oxidation: Products include 2-(octyloxy)cyclohexanone or 2-(octyloxy)cyclohexanal.
Aplicaciones Científicas De Investigación
1-Bromo-2-(octyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(octyloxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and structures. The octyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(hexyloxy)cyclohexane
- 1-Bromo-2-(decyloxy)cyclohexane
- 1-Chloro-2-(octyloxy)cyclohexane
Uniqueness
1-Bromo-2-(octyloxy)cyclohexane is unique due to its specific combination of a bromine atom and an octyloxy group on the cyclohexane ring. This combination imparts distinct reactivity and properties compared to similar compounds with different alkyl or halogen substituents. The length of the octyloxy chain also influences the compound’s physical and chemical behavior, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H27BrO |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
1-bromo-2-octoxycyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14H,2-12H2,1H3 |
Clave InChI |
SLEVSJVKATWFHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


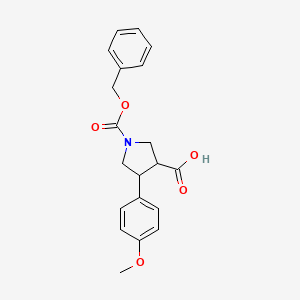
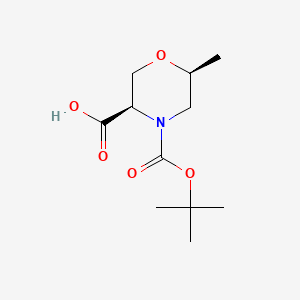
![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
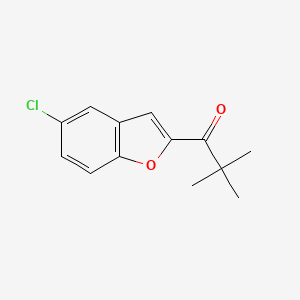
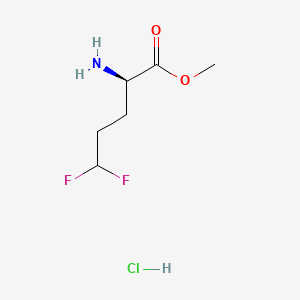
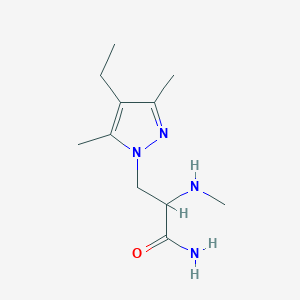
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
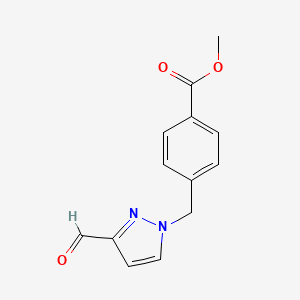

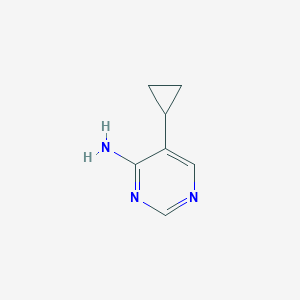
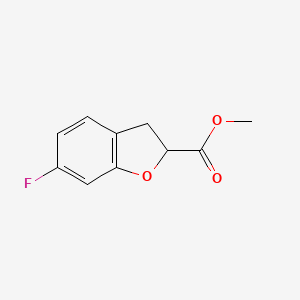
![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
